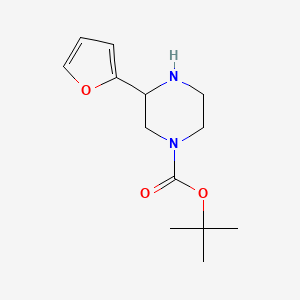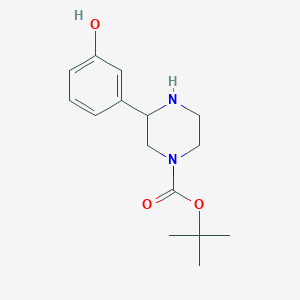![molecular formula C14H8F4O2 B1341143 5-氟-2-[3-(三氟甲基)苯基]苯甲酸 CAS No. 926200-33-1](/img/structure/B1341143.png)
5-氟-2-[3-(三氟甲基)苯基]苯甲酸
描述
5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid is a benzoic acid derivative featuring a fluorine atom at the 5-position and a trifluoromethyl group at the 3-position of the phenyl ring. This compound is known for its excellent lipophilicity and binding affinity, making it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs) .
科学研究应用
5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Serves as a precursor in the development of pharmaceuticals with enhanced lipophilicity and binding affinity.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
Target of Action
It’s known that benzoic acid derivatives can interact with various biological targets, depending on their specific functional groups .
Mode of Action
It’s known that benzoic acid derivatives can participate in various chemical reactions, such as nucleophilic substitution . The trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity , which could influence its interaction with biological targets.
Biochemical Pathways
Benzoic acid derivatives are often used in the synthesis of active pharmaceutical ingredients (apis), suggesting they may play a role in various biochemical processes .
Pharmacokinetics
The presence of fluorine atoms in the molecule could potentially enhance its metabolic stability and bioavailability .
Result of Action
It’s known that benzoic acid derivatives can have various biological effects, depending on their specific functional groups and the biological targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid. For instance, it’s recommended to store the compound at room temperature . Moreover, exposure to the compound should be minimized, and adequate ventilation should be ensured during its handling .
生化分析
Biochemical Properties
5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been noted to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of 5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the membrane fusion between viruses and host cells, indicating its potential antiviral properties . Additionally, it can cause changes in the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism.
Molecular Mechanism
At the molecular level, 5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, the compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in fatty acid metabolism, leading to changes in lipid levels within the cell . These interactions can have downstream effects on other metabolic processes, highlighting the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound within different cellular compartments . The compound’s distribution can affect its activity and function, as it may preferentially accumulate in certain tissues or organelles.
Subcellular Localization
The subcellular localization of 5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biochemical effects within the cell.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the electrophilic aromatic substitution reaction, where fluorine and trifluoromethyl groups are introduced using appropriate reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale electrophilic aromatic substitution reactions, followed by purification processes such as recrystallization or chromatography to obtain the pure product .
化学反应分析
Types of Reactions
5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
相似化合物的比较
Similar Compounds
3-Fluoro-5-(trifluoromethyl)benzoic acid: Similar structure but with different positions of fluorine and trifluoromethyl groups.
4-(Trifluoromethyl)benzoic acid: Lacks the fluorine atom but contains the trifluoromethyl group.
2-Fluoro-3-(trifluoromethyl)benzoic acid: Another positional isomer with different substitution patterns.
Uniqueness
5-Fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid is unique due to its specific substitution pattern, which provides a distinct combination of lipophilicity and binding affinity. This makes it particularly valuable in the synthesis of pharmaceuticals and other biologically active compounds .
属性
IUPAC Name |
5-fluoro-2-[3-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F4O2/c15-10-4-5-11(12(7-10)13(19)20)8-2-1-3-9(6-8)14(16,17)18/h1-7H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRUQSRMFAFFBOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588058 | |
| Record name | 4-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926200-33-1 | |
| Record name | 4-Fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


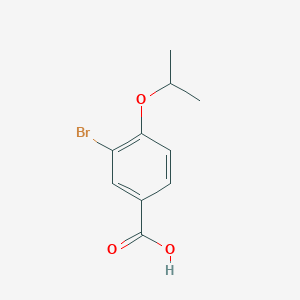
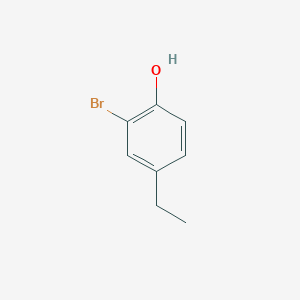
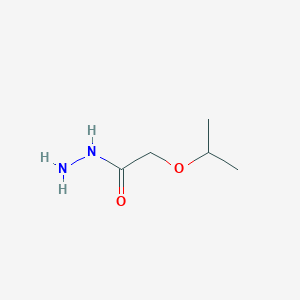
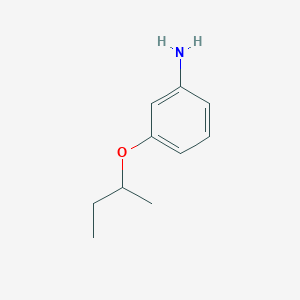
![3-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B1341067.png)
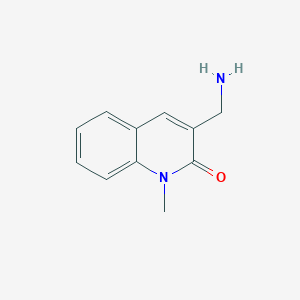
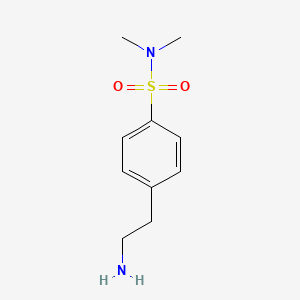
![3-(4-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1341087.png)
![1-{[2-(Thiophen-2-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl}piperidine-2-carboxylic acid](/img/structure/B1341098.png)
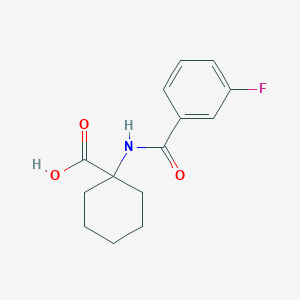
![2-(Furan-2-yl)imidazo[1,2-b]pyridazine](/img/structure/B1341106.png)
![3-Bromo-2-tert-butylimidazo[1,2-a]pyridine](/img/structure/B1341107.png)
